Cas no 2172622-10-3 (4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid)
4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid
- EN300-1550744
- 2172622-10-3
- 4-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}but-2-ynoic acid
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- Inchi: 1S/C28H22N2O5/c31-26(29-17-5-10-27(32)33)16-13-19-11-14-20(15-12-19)30-28(34)35-18-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-4,6-9,11-16,25H,17-18H2,(H,29,31)(H,30,34)(H,32,33)/b16-13+
- InChI Key: ZHFMZEKYFZYYGS-DTQAZKPQSA-N
- SMILES: O(C(NC1C=CC(/C=C/C(NCC#CC(=O)O)=O)=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 466.15287181g/mol
- Monoisotopic Mass: 466.15287181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 841
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 105Ų
4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1550744-0.05g |
4-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}but-2-ynoic acid |
2172622-10-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1550744-0.1g |
4-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}but-2-ynoic acid |
2172622-10-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1550744-0.25g |
4-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}but-2-ynoic acid |
2172622-10-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1550744-0.5g |
4-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}but-2-ynoic acid |
2172622-10-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1550744-1.0g |
4-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}but-2-ynoic acid |
2172622-10-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1550744-2.5g |
4-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}but-2-ynoic acid |
2172622-10-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1550744-5.0g |
4-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}but-2-ynoic acid |
2172622-10-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1550744-10.0g |
4-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}but-2-ynoic acid |
2172622-10-3 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1550744-50mg |
4-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}but-2-ynoic acid |
2172622-10-3 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1550744-100mg |
4-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}but-2-ynoic acid |
2172622-10-3 | 100mg |
$2963.0 | 2023-09-25 |
4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid
Comprehensive Analysis of 4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid (CAS No. 2172622-10-3)
The compound 4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid (CAS No. 2172622-10-3) is a highly specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and bioconjugation. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) group and a but-2-ynoic acid moiety, makes it invaluable in solid-phase peptide synthesis (SPPS) and click chemistry applications. Researchers are increasingly exploring its role in drug discovery, biomaterials, and proteomics, aligning with the growing demand for precision medicine and targeted therapies.
One of the most searched questions in AI-driven drug development platforms revolves around the optimization of peptide-based therapeutics. Here, CAS No. 2172622-10-3 stands out due to its Fmoc group, which offers temporary protection for amino acids during synthesis, ensuring high yields and minimal side reactions. The compound’s alkyne functional group further enables bioorthogonal reactions, a hot topic in chemical biology. This dual functionality addresses key challenges in biomarker labeling and protein engineering, making it a staple in modern biopharmaceutical research.
In the context of sustainable chemistry, 4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid is also gaining attention for its compatibility with green solvents and microwave-assisted synthesis. Laboratories focused on reducing environmental impact often prioritize such compounds, as they align with green chemistry principles while maintaining high efficiency. Additionally, its applications in nanotechnology—particularly in drug delivery systems—are frequently explored in academic and industrial settings, reflecting broader trends in personalized healthcare.
From a structural perspective, the compound’s conjugated double and triple bonds contribute to its stability and reactivity, critical for high-throughput screening workflows. Its phenylprop-2-enamido linker enhances solubility in organic matrices, a feature highly valued in combinatorial chemistry. These attributes explain why CAS No. 2172622-10-3 is frequently cited in patents related to peptide mimetics and enzyme inhibitors, areas dominating biotech innovation discussions.
As the scientific community shifts toward AI-augmented research, tools like machine learning-based retrosynthesis often highlight Fmoc-protected building blocks like this compound. Its predictable reactivity and compatibility with automated synthesizers make it a favorite for lab-scale and industrial production. Furthermore, its role in post-translational modification studies answers pressing questions about protein function and cellular signaling, topics trending in genomics and proteomics forums.
In summary, 4-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}but-2-ynoic acid (CAS No. 2172622-10-3) exemplifies the intersection of traditional organic chemistry and cutting-edge biomedical applications. Its versatility in peptide design, bioconjugation, and materials science ensures its relevance in both academic and commercial spheres, driving advancements in life sciences and therapeutic development.
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